molecular formula C5H10N2S B15133466 6-Methyl-1,3-diazinane-4-thione

6-Methyl-1,3-diazinane-4-thione

Cat. No.: B15133466
M. Wt: 130.21 g/mol
InChI Key: DZAOOGIESDZCBC-UHFFFAOYSA-N
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Description

6-Methyl-1,3-diazinane-4-thione is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-diazinane-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-diaminopropane with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-diazinane-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

6-Methyl-1,3-diazinane-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-diazinane-4-thione involves its interaction with specific molecular targets. The sulfur atom in the thione group can form bonds with metal ions or other electrophilic species, leading to various biological effects. The nitrogen atoms in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane: A similar compound with two nitrogen atoms in the ring but without the sulfur atom.

    Piperazine: Another six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.

    Hexahydropyrimidine: A six-membered ring with two nitrogen atoms, similar in structure but different in reactivity.

Uniqueness

6-Methyl-1,3-diazinane-4-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

6-methyl-1,3-diazinane-4-thione

InChI

InChI=1S/C5H10N2S/c1-4-2-5(8)7-3-6-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

DZAOOGIESDZCBC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=S)NCN1

Origin of Product

United States

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